molecular formula C13H18BF2NO2 B14037133 (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester

Cat. No.: B14037133
M. Wt: 269.10 g/mol
InChI Key: KLOOIJCIOKEQNB-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-4-methylpyridin-3-yl)boronic acid pinacol ester is a pyridine-based organoboron compound featuring a boronic acid pinacol ester functional group. Its structure includes a difluoromethyl group at the 5-position and a methyl group at the 4-position of the pyridine ring. The pinacol ester (a 1,2-diol-derived boronate) enhances stability and solubility, making it suitable for Suzuki-Miyaura cross-coupling reactions in synthetic chemistry .

Properties

Molecular Formula

C13H18BF2NO2

Molecular Weight

269.10 g/mol

IUPAC Name

3-(difluoromethyl)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H18BF2NO2/c1-8-9(11(15)16)6-17-7-10(8)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3

InChI Key

KLOOIJCIOKEQNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(difluoromethyl)-4-methylpyridine.

    Borylation Reaction: The pyridine derivative undergoes a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, producing biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

The compound’s derivatives have shown potential in medicinal chemistry for developing new drugs. The difluoromethyl group enhances metabolic stability and bioavailability, making it an attractive moiety for drug design. Researchers are exploring its use in developing inhibitors for various enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and advanced materials. Its unique chemical properties enable the synthesis of compounds with improved performance characteristics, such as increased potency and selectivity.

Mechanism of Action

The mechanism of action of (5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include other pyridinyl boronic acid pinacol esters with varying substituents. Examples from literature and commercial catalogs (Table 1):

Compound Name Substituents (Position) Key Properties/Applications Reference
2-Methoxypyridine-4-boronic acid pinacol ester Methoxy (2), boronic ester (4) Cross-coupling reactions, drug synthesis
3-Methoxypyridine-5-boronic acid pinacol ester Methoxy (3), boronic ester (5) Suzuki-Miyaura coupling intermediates
5-Fluoro-2-ethoxypyridine-4-boronic acid pinacol ester Fluoro (5), ethoxy (2) Fluorinated drug candidates
Target Compound Difluoromethyl (5), methyl (4) Enhanced stability, potential CNS-targeted agents

Key Structural Differences :

  • Steric Profile : The 4-methyl group may impose steric hindrance, affecting reactivity in cross-coupling reactions compared to smaller substituents (e.g., methoxy) .
Reactivity in Cross-Coupling Reactions

The reactivity of boronic esters in Suzuki-Miyaura couplings depends on substituent electronic and steric properties:

  • Styryl Pinacol Boronic Ester : Achieves 80% yield in couplings due to low steric demand .
  • Phenylethynyl Pinacol Boronic Ester : Requires excess reagent (2.1 equiv) for 61% yield, likely due to electronic deactivation .
  • Cyclopropyl Pinacol Boronic Ester : Fails to react under standard conditions, attributed to instability .
  • Target Compound : Predicted to exhibit moderate reactivity; the difluoromethyl group may slightly deactivate the boronic ester, while the 4-methyl group could reduce coupling efficiency compared to less hindered analogues.
Stability and Hydrolysis

Pinacol boronic esters are generally stable but can hydrolyze to boronic acids under acidic or oxidative conditions:

  • Standard Hydrolysis : Requires NaIO₄/ammonium acetate for oxidative cleavage of the pinacol group .
  • Comparative Stability :
    • Acetyl-Substituted Esters : Less reactive (e.g., compound 31 in is inactive in PBP1b inhibition) .
    • Formyl-Substituted Esters : More reactive (e.g., compounds 29–30 inhibit PBP1b) .
    • Target Compound : The difluoromethyl group may slow hydrolysis compared to electron-rich substituents (e.g., methoxy), enhancing shelf-life .

Biological Activity

(5-(Difluoromethyl)-4-methylpyridin-3-YL)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications in drug discovery, particularly in the development of anticancer and antibacterial agents. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications.

  • Chemical Formula: C13H17BF2NO2
  • Molecular Weight: 273.09 g/mol
  • CAS Number: Not specified in the search results.

Biological Activity Overview

Boronic acids and their derivatives exhibit a range of biological activities, including:

  • Anticancer Activity: Many boronic acids, including those similar to this compound, have been shown to inhibit proteasome activity, which is crucial in cancer cell proliferation and survival.
  • Antibacterial Properties: Boronic acids can disrupt bacterial cell wall synthesis and function, making them potential candidates for antibiotic development.
  • Antiviral Activity: Some studies suggest that boronic acids may interfere with viral replication processes.

The mechanisms through which this compound exerts its biological effects include:

  • Proteasome Inhibition: Similar to bortezomib, this compound may inhibit the proteasome pathway, leading to apoptosis in cancer cells.
  • Enzyme Inhibition: Boronic acids can act as reversible inhibitors of serine proteases and other enzymes involved in cellular signaling pathways.
  • Molecular Interactions: The difluoromethyl group may enhance lipophilicity and improve binding affinity to target proteins.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation in various cancer cell lines
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria
AntiviralPotential interference with viral replication processes

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, this compound was tested against multiple myeloma cell lines. The compound demonstrated significant cytotoxicity, comparable to established proteasome inhibitors like bortezomib. The study highlighted its potential as a novel therapeutic agent for hematological malignancies .

Case Study 2: Antibacterial Activity

Research conducted on the antibacterial properties of boronic acid derivatives indicated that this compound exhibited inhibitory effects against both Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

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